molecular formula C4H5NOS B031046 5-Isothiazolemethanol CAS No. 1710-66-3

5-Isothiazolemethanol

Cat. No. B031046
CAS RN: 1710-66-3
M. Wt: 115.16 g/mol
InChI Key: VDJLMGHKRZLAFP-UHFFFAOYSA-N
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Description

5-Isothiazolemethanol is an organic compound that contains an isothiazole ring, a five-membered heterocyclic ring with two heteroatoms, one nitrogen and one sulfur .


Synthesis Analysis

The synthesis of isothiazoles has been intensively developed, with a wide range of selective transformations involving the isothiazole heterocycle . The current strategies for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry are discussed .


Molecular Structure Analysis

The molecular structure of 5-Isothiazolemethanol is represented by the formula C4H5NOS . It is a five-membered heterocyclic ring with two heteroatoms, one nitrogen and one sulfur .


Chemical Reactions Analysis

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .

Scientific Research Applications

1. Design and Synthesis of Biologically Active Substances Isothiazoles, including 5-Isothiazolemethanol, are being intensively developed for the design and synthesis of biologically active substances . The high biological activity of its derivatives can be used as effective new drugs and plant protection chemicals .

Synergists of Bioactive Substances

Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used. This is especially important in cancer chemotherapy .

Synthesis of Transition-Metal Complexes

Isothiazoles, including 5-Isothiazolemethanol, are used in the synthesis of transition-metal complexes . These complexes can be used as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media, contributing to 'green chemistry’ .

Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies in the field of heterocyclic chemistry is another application of isothiazoles . This includes the synthesis and study of metal complexes with substituted isothiazoles .

Neat Synthesis of Isothiazole Compounds

Ammonium thiocyanate-promoted simple, rapid, and eco-friendly neat synthesis of isothiazoles, including 5-Isothiazolemethanol, has been developed . This method also provides a valuable synthetic route of β-enaminones .

Photophysical Properties

Studies on the photophysical properties of isothiazole compounds, including 5-Isothiazolemethanol, have been conducted . These studies can contribute to the understanding and application of these compounds in various scientific fields .

Safety and Hazards

Isothiazolinones, including 5-Isothiazolemethanol, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Future Directions

The importance of isothiazole and of compounds containing the isothiazole nucleus has been growing over the last few years . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety profile of these compounds .

properties

IUPAC Name

1,2-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJLMGHKRZLAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339900
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiazolemethanol

CAS RN

1710-66-3
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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